molecular formula C19H24F3N3O2 B3013539 1-Cyclopropyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrrolidin-2-one CAS No. 2197387-01-0

1-Cyclopropyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrrolidin-2-one

Katalognummer B3013539
CAS-Nummer: 2197387-01-0
Molekulargewicht: 383.415
InChI-Schlüssel: MSWVRRSVHVVSSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "1-Cyclopropyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrrolidin-2-one" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features, which include a cyclopropyl group, a pyridinyl moiety with a trifluoromethyl group, and piperidinyl and pyrrolidinyl rings. The presence of these functional groups suggests potential pharmacological properties, as seen in similar compounds studied for their biological activities, such as substance P antagonists and antibacterial agents .

Synthesis Analysis

The synthesis of related pyrrolidines and piperidines often involves the use of donor-acceptor cyclopropanes or cyclobutanes, which can be treated with various reagents to form the desired ring systems. For instance, a synthetic procedure using MgI2 as a Lewis acid has been shown to yield 2-unsubstituted pyrrolidines and piperidines with a high tolerance for various functional groups . Additionally, cycloaddition reactions followed by reductive opening of lactone-bridged adducts have been employed to synthesize cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, which are of interest for their potential as substance P antagonists .

Molecular Structure Analysis

The molecular structure of compounds similar to the one often exhibits specific conformational preferences. For example, in synthesized cyclopenta[c]piperidines, the axial-equatorial conformational preferences of the substituents were found to be opposite to those of the monocyclic piperidine analogues . The crystal structure of a related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, revealed a nonplanar molecule with the piperidine ring adopting a chair conformation .

Chemical Reactions Analysis

Compounds containing piperidine and pyrrolidine rings can participate in various chemical reactions. For instance, piperidine-mediated [3 + 3] cyclization has been used to synthesize 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives from 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles . Additionally, displacement reactions with pyrrolidine and piperidine have been utilized to synthesize 7-substituted 1,8-naphthyridine derivatives with antibacterial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For example, the crystal structure of a dipharmacophore compound, 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, showed two polymorphic forms with different molecular and crystal structures, indicating the potential for varied physical properties . The inhibitory activity of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid against mammalian topoisomerase II suggests that the presence of a cyclopropyl group and specific substituents can significantly impact the biological activity of these compounds .

Wissenschaftliche Forschungsanwendungen

Topoisomerase II Inhibition

Compounds structurally related to the one have shown activity against mammalian topoisomerase II, an enzyme involved in DNA replication and cell division. For example, analogs have been assessed for their ability to inhibit topoisomerase II, leading to potential applications in anticancer therapy. One study reported a compound that exhibited modest in vitro cytotoxicity and in vivo activity against certain cancer cells, suggesting a pathway for developing new anticancer agents (Wentland et al., 1993).

Synthetic Applications

Research into cyclopropanone equivalents and their use in synthetic applications has been explored. These equivalents, prepared from related compounds, can react with various nucleophiles, facilitating the formation of pyrroles, pyrrolines, and pyrrolizidines. Such synthetic routes offer novel methods for constructing complex organic molecules with potential applications in drug development and chemical synthesis (Wasserman et al., 1989).

Antibacterial Agents

Derivatives of cyclopropyl-containing compounds have been synthesized and evaluated as antibacterial agents. These studies aim to develop potent antibacterial compounds by modifying the molecular structure to enhance activity against various bacterial strains. For instance, the synthesis and reactions of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids demonstrated potential as antibacterial agents, highlighting the significance of structural modifications in drug development (Miyamoto et al., 1987).

Synthesis of Piperidines and Pyrrolidines

The synthesis of piperidines and pyrrolidines from donor-acceptor cyclopropanes and cyclobutanes presents an efficient approach to access these heterocycles. These compounds are crucial in medicinal chemistry due to their presence in a variety of bioactive molecules. The methodology provides a versatile route to these classes of compounds, broadening the toolkit available for chemical synthesis and drug discovery (Garve et al., 2017).

Zukünftige Richtungen

The future directions for research on this compound could include further investigation into its synthesis, its physical and chemical properties, and its potential applications in various fields. Given the importance of trifluoromethylpyridine and its intermediates in the development of agrochemical and pharmaceutical compounds , this compound could have significant potential for future research and development.

Eigenschaften

IUPAC Name

1-cyclopropyl-3-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3N3O2/c20-19(21,22)16-2-1-3-17(23-16)27-12-13-6-9-24(10-7-13)15-8-11-25(18(15)26)14-4-5-14/h1-3,13-15H,4-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWVRRSVHVVSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2=O)N3CCC(CC3)COC4=CC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.